Home > Products > Screening Compounds P54155 > Esorubicin hydrochloride
Esorubicin hydrochloride - 63950-06-1

Esorubicin hydrochloride

Catalog Number: EVT-1174859
CAS Number: 63950-06-1
Molecular Formula: C27H30ClNO10
Molecular Weight: 564.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esorubicin Hydrochloride is a hydrochloride salt of esorubicin, a derivative of the anthracycline antineoplastic antibiotic doxorubicin, with potential antineoplastic activity. Esorubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent exhibits less cardiotoxicity than the parent antibiotic doxorubicin, but may cause more severe myelosupression compared to other compounds within the anthracycline class.
Source and Classification

Esorubicin hydrochloride is derived from doxorubicin, a well-known chemotherapeutic agent. It belongs to the class of drugs known as anthracyclines, which are characterized by their tetracyclic structure and are produced from the bacterium Streptomyces. The chemical structure can be represented by the International Chemical Identifier (CAS) number 63950-06-1 .

Synthesis Analysis

The synthesis of esorubicin hydrochloride involves several key steps that transform doxorubicin into this derivative. The primary method of synthesis includes:

  1. Starting Material: Doxorubicin is the precursor compound.
  2. Chemical Modifications: The synthesis typically involves selective modifications to the hydroxyl groups on the doxorubicin molecule, which may include:
    • Protection and deprotection steps.
    • Alkylation or acylation reactions to introduce new functional groups.
  3. Purification: After the chemical transformations, purification is achieved through techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired product with high purity .

Technical Parameters

Molecular Structure Analysis

The molecular structure of esorubicin hydrochloride can be described as follows:

  • Molecular Formula: C₃₇H₄₀N₂O₁₇Cl
  • Molecular Weight: Approximately 784.71 g/mol
  • Structure Features:
    • It retains the core tetracyclic structure characteristic of anthracyclines.
    • Contains multiple hydroxyl (-OH) groups which are crucial for its biological activity.
    • The presence of a chloride ion in its hydrochloride form enhances solubility in aqueous solutions .

Structural Data

  • NMR Spectroscopy: Utilized to confirm the structure through chemical shifts corresponding to different hydrogen environments.
  • Mass Spectrometry: Employed to determine molecular weight and confirm purity.
Chemical Reactions Analysis

Esorubicin hydrochloride participates in several chemical reactions relevant to its functionality:

  1. Intercalation with DNA: This process involves inserting itself between base pairs in DNA, which disrupts replication and transcription processes.
  2. Topoisomerase II Inhibition: Esorubicin forms a stable complex with topoisomerase II, preventing the enzyme from facilitating DNA strand separation necessary for replication .
  3. Reductive Metabolism: In biological systems, esorubicin can undergo metabolic transformations that may alter its activity or toxicity.

Reaction Conditions

  • Typical reaction conditions involve physiological pH and temperature, mimicking biological environments for studying interactions with cellular components.
Mechanism of Action

The mechanism of action of esorubicin hydrochloride is primarily through:

  1. DNA Intercalation: By inserting itself between DNA bases, esorubicin disturbs the double helix structure, leading to errors during DNA replication.
  2. Inhibition of Topoisomerase II: This enzyme is critical for DNA unwinding; esorubicin binding prevents it from functioning properly, resulting in double-strand breaks in DNA .
  3. Induction of Apoptosis: The disruption of normal cellular processes triggers programmed cell death pathways in cancer cells.

Relevant Data

  • Studies indicate that esorubicin's potency can be comparable to that of doxorubicin but with potentially reduced cardiotoxicity due to its structural modifications.
Physical and Chemical Properties Analysis

Esorubicin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a reddish-orange powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, which enhances bioavailability.
  • Stability: Stable under normal storage conditions but sensitive to light; should be stored in dark containers .

Relevant Data

  • pH Range: Solutions typically have a pH around 4–6 when prepared for injection.
  • Melting Point: Specific melting point data may vary but generally falls within a range suitable for pharmaceutical applications.
Applications

Esorubicin hydrochloride has significant applications in oncology:

  1. Chemotherapy: Used primarily for treating breast cancer and other solid tumors, often as part of combination therapy regimens.
  2. Research Applications: Investigated for its potential use in targeted therapies and drug delivery systems due to its ability to intercalate DNA selectively.

Scientific Applications

  • Ongoing research focuses on enhancing its efficacy while minimizing side effects, particularly cardiotoxicity associated with traditional anthracyclines like doxorubicin .
Chemical Foundations of Epirubicin Hydrochloride

Molecular Structure and Stereochemical Properties

Epirubicin hydrochloride ((8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride) is a semisynthetic anthracycline glycoside antibiotic derived from doxorubicin. Its molecular formula is C₂₇H₂₉NO₁₁·HCl, with a molar mass of 579.98 g/mol [7]. The compound features a tetracyclic quinone-hydroquinone chromophore (aglycone) covalently linked to the amino sugar daunosamine.

The critical stereochemical distinction between epirubicin and doxorubicin resides at carbon 4′ of the sugar moiety: epirubicin possesses an axial hydroxyl group at this position due to its L-arabino configuration, whereas doxorubicin has an equatorial hydroxyl group (D-gluco configuration) [3] [4]. This epimerization profoundly influences the molecule’s three-dimensional orientation, altering its DNA-binding kinetics, metabolic stability, and cellular efflux mechanisms. The (8S,10S) stereochemistry of the aglycone further defines its spatial interaction with biological targets, particularly in stabilizing the topoisomerase II-DNA cleavage complex [5] [6].

Table 1: Key Stereochemical Features of Epirubicin Hydrochloride

Chiral CenterConfigurationBiological Significance
C-4′ (Sugar)L-arabinoEnhanced glucuronidation, reduced cardiotoxicity potential
C-8 (Aglycone)SOptimal positioning for topoisomerase II interaction
C-10 (Aglycone)SStabilizes glycosidic bond orientation

Synthesis Pathways and Derivatives

The industrial synthesis of epirubicin hydrochloride typically starts from 13-dihydrodaunorubicin (daunorubicinol), exploiting stereoselective inversion at C-4′. A key patent (US20070142309A1) outlines a four-step process:

  • Protection: Daunorubicinol undergoes trifluoroacetylation at the C-3′ amino group using trifluoroacetic anhydride in aprotic solvents (e.g., dichloromethane), yielding N-trifluoroacetyl-13-dihydrodaunorubicin [1].
  • Activation: The C-4′ hydroxyl group is activated via mesylation or tosylation, though halogenation (e.g., using SOCl₂ or PBr₃) is preferred for enhanced reactivity.
  • Stereoinversion: Nucleophilic substitution (SN2) with metal formate salts (e.g., sodium formate) in dimethyl sulfoxide or hexamethylphosphoric triamide induces configurational inversion at C-4′, producing N-trifluoroacetyl-13-dihydro-4′-epidaunorubicin [1].
  • Deprotection and Oxidation: Acidic hydrolysis removes the trifluoroacetyl group, followed by regioselective oxidation of the C-13 hydroxyl using catalytic bromide anions in aqueous acetone under basic conditions (pH 8–9). Final hydrochloride salt precipitation yields epirubicin hydrochloride [1].

Derivatives focus on modulating pharmacokinetics or overcoming resistance:

  • Liposomal formulations: Encapsulation improves tumor targeting and mitigates non-specific tissue exposure.
  • C-13 keto-reduction products: Epirubicinol retains ~10% of parental cytotoxicity but contributes to aggregate cardiotoxicity [3] [7].
  • Sugar-modified analogs: Substitutions at C-4′ or C-3′ aim to evade efflux pumps (e.g., P-glycoprotein) [4].

Physicochemical Characteristics

Epirubicin hydrochloride manifests as an orange-red crystalline powder, soluble in water (50 mM) and dimethyl sulfoxide (100 mM) [7]. Its aqueous solubility is pH-dependent, diminishing in alkaline conditions due to deprotonation of the amino sugar (pKa ≈ 9.5) [2].

Stability is a critical constraint:

  • Hydrolytic Degradation: The glycosidic bond undergoes acid-catalyzed hydrolysis below pH 3, generating inactive aglycones. Alkaline conditions (pH > 9) provoke quinone reduction and ring degradation [2] [7].
  • Oxidative Pathways: The quinone moiety participates in redox cycling, generating semiquinone radicals and reactive oxygen species (ROS), which accelerate decomposition under light or trace metal exposure [5] [6]. Degradation follows first-order kinetics, with Arrhenius modeling indicating maximal stability at pH 4–5 [2].

Table 2: Physicochemical Properties of Epirubicin Hydrochloride

PropertyValue/ConditionAnalytical Method
Solubility in Water50 mM (25°C)Equilibrium dissolution
Solubility in DMSO100 mM (25°C)Equilibrium dissolution
pKa (Amino group)9.4–9.6Potentiometric titration
λmax (UV-Vis)477 nm (ε = 11,500 M⁻¹cm⁻¹)Spectrophotometry
Degradation t90 (pH 4.5)>24 months (4°C, dark)HPLC-UV/PDA
Degradation t90 (pH 7.0)~6 months (4°C, dark)HPLC-UV/PDA

Formulation Challenges: Injectable preparations require lyophilization or acidified solutions (pH 3–4) to minimize hydrolysis. Solid-state stability is superior, with degradation primarily via oxidation; antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) are often incorporated [2]. The crystalline form exhibits higher stability than amorphous solids due to reduced molecular mobility [2] [7].

Properties

CAS Number

63950-06-1

Product Name

Esorubicin hydrochloride

IUPAC Name

(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1

InChI Key

RCFNNLSZHVHCEK-YGCMNLPTSA-N

SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl

Synonyms

(8S,10S)-10-[[(2S,4R,6S)-4-Aminotetrahydro-6-methyl-2H-pyran-2-yl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione Hydrochloride;_x000B_[2S-[2α(8R*,10R*),4β,6β]]-10-[(4-Aminotetrahydro-6-methyl-2H-pyran-2-yl)ox

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.